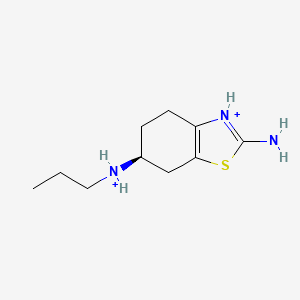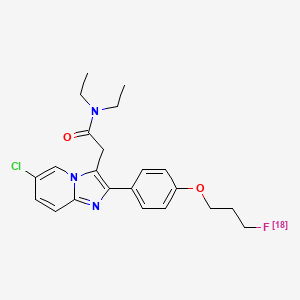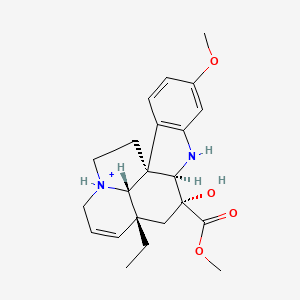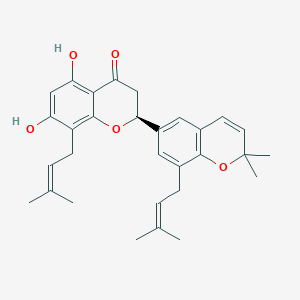
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is a UDP-N-acetylmuramoyl-L-alaninate(3-) in which the D-muramoyl fragment has alpha-configuration at its anomeric centre; major species at pH 7.3. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramoyl-L-alanine.
Scientific Research Applications
Biosynthetic Pathway and Enzyme Mechanism
UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) is involved in the biosynthesis of bacterial peptidoglycan, an essential component of the bacterial cell wall. It is specifically recognized and processed by enzymes like Mur ligases. Studies have delved into the detailed mechanisms of these enzymes, revealing their structural and functional intricacies:
MurD Ligase Mechanism : MurD, a bacterial enzyme, catalyzes the incorporation of D-glutamate into UDP-N-acetyl-muramoyl-L-alanine (UMA), forming part of the bacterial peptidoglycan biosynthetic pathway. Detailed quantum mechanical/molecular mechanical (QM/MM) modeling approaches have elucidated the formation of a tetrahedral reaction intermediate, crucial for the enzyme's function (Perdih, Hodošček, & Šolmajer, 2009).
Inhibitor Study of MurC : MurC, another enzyme in the same pathway, has been targeted for antibacterial drug development. Benzofuran acyl-sulfonamides have been identified as potential inhibitors, with studies focusing on their binding and inhibition mechanisms, providing insights into the enzyme's functionality and potential drug development pathways (Ehmann, Demeritt, Hull, & Fisher, 2004).
Enzyme Structure and Function Analysis : The crystal structures of enzymes like MurC in complex with substrates such as UDP-N-acetylmuramic acid (UNAM) have been solved, offering insights into substrate binding sites and enzyme functionality, which are pivotal for understanding the bacterial cell wall biosynthesis pathway (Mol, Brooun, Dougan, Hilgers, Tari, Wijnands, Knuth, McRee, & Swanson, 2003).
Cell Wall Recycling and Biosynthesis Studies
Research has also focused on the recycling and biosynthesis of bacterial cell walls, utilizing UDP-N-acetyl-alpha-D-muramoyl-L-alaninate(3-) as a critical intermediate:
Peptidoglycan (PG) Recycling and Biosynthesis : Studies have developed robust chemoenzymatic synthesis methods for functionalized N-Acetyl Muramic Acids. These compounds, when modified at the UDP NAM intermediate stage, can be used to tag and manipulate the PG backbone via metabolic incorporation, offering a pathway to explore fundamental questions surrounding PG's role in immunology and microbiology (DeMeester, Liang, Jensen, Jones, D'Ambrosio, Scinto, Zhou, & Grimes, 2018).
Functional Characterization of Mutated Enzymes : Research has also delved into understanding how mutations in enzymes like MurC affect the recognition and binding to L-alanine, providing insights into the enzyme's specificity and potential implications for drug resistance and development (Kurokawa, Nishida, Ishibashi, Mizumura, Ueno, Yutsudo, Maki, Murakami, & Sekimizu, 2007).
properties
Molecular Formula |
C23H33N4O20P2-3 |
|---|---|
Molecular Weight |
747.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoate |
InChI |
InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/p-3/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1 |
InChI Key |
NTMMCWJNQNKACG-KBKUWGQMSA-K |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[(5Z,7E,10E)-3,9-dihydroxy-8-methyl-10-[[1-methyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]methylidene]dodeca-5,7-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1261274.png)



![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)





